N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide: is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the 1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the pyrimidine ring: The pyrimidine core can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling of the aromatic rings: The final step involves the coupling of the 1,4-benzodioxin and pyrimidine rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated pyrimidine derivatives.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.
Materials Science: Its unique structure makes it a candidate for the synthesis of novel polymers and materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents, particularly in oncology and neurology.
Biological Probes: It can be used as a molecular probe to study enzyme interactions and receptor binding.
Industry
Electronics: Use in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is largely dependent on its interaction with biological targets. It is believed to exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-2,4-dioxo-1H-pyrimidine-5-carboxamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom on the phenyl ring enhances the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
- Benzodioxin Ring : The 1,4-benzodioxin moiety provides unique electronic properties that can influence the compound’s reactivity and interaction with biological targets.
Properties
CAS No. |
887900-34-7 |
---|---|
Molecular Formula |
C19H14FN3O5 |
Molecular Weight |
383.335 |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H14FN3O5/c20-11-1-4-13(5-2-11)23-18(25)14(10-21-19(23)26)17(24)22-12-3-6-15-16(9-12)28-8-7-27-15/h1-6,9-10H,7-8H2,(H,21,26)(H,22,24) |
InChI Key |
ABQOMAHEJISNQH-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CNC(=O)N(C3=O)C4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
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